molecular formula C52H51N5O5 B563749 N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl] CAS No. 1798904-60-5

N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]

Cat. No. B563749
CAS RN: 1798904-60-5
M. Wt: 826.01
InChI Key: YJHKQPGYJIVMDL-DYVQZXGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]” is a chemical compound that is often referred to as L-valine Benzyl Ester . It is an amino acid derivative and has a molecular formula of C52H51N5O5 . The molecular weight of this compound is 825.99 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]' involves the reaction of two starting materials, namely N2-Trityltetrazol[1,1'-biphenyl]-4-amine and 2-methyl-1,3-dioxolan-2-one, followed by several reaction steps to obtain the final product.", "Starting Materials": [ "N2-Trityltetrazol[1,1'-biphenyl]-4-amine", "2-methyl-1,3-dioxolan-2-one" ], "Reaction": [ "Step 1: N2-Trityltetrazol[1,1'-biphenyl]-4-amine is reacted with formaldehyde to form N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylamine.", "Step 2: N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylamine is reacted with 2-chloroacetic acid to form N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylglycine.", "Step 3: N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylglycine is reacted with triphosgene to form N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylisocyanate.", "Step 4: N2-Trityltetrazol[1,1'-biphenyl]-4-ylmethylisocyanate is reacted with 2-methyl-1,3-dioxolan-2-one to form N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]." ] }

CAS RN

1798904-60-5

Molecular Formula

C52H51N5O5

Molecular Weight

826.01

IUPAC Name

benzyl (2S)-3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C52H51N5O5/c1-38(2)48(50(59)60-37-40-18-8-4-9-19-40)56(47(58)32-33-51(3)61-34-35-62-51)36-39-28-30-41(31-29-39)45-26-16-17-27-46(45)49-53-55-57(54-49)52(42-20-10-5-11-21-42,43-22-12-6-13-23-43)44-24-14-7-15-25-44/h4-31,38,48H,32-37H2,1-3H3/t48-/m0/s1

InChI Key

YJHKQPGYJIVMDL-DYVQZXGMSA-N

SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C

synonyms

(S)-2-{2’-(N2-Trityltetrazolbiphenyl-4-ylmethyl)-[3-(2-methyl-1,3-dioxolan-2-yl)propionyl]amino-3-methylbutyric Acid Benzyl Ester; 

Origin of Product

United States

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